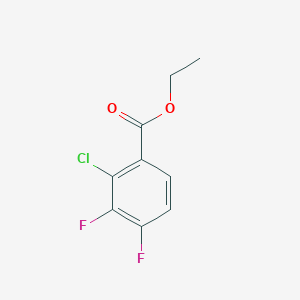

Ethyl 2-chloro-3,4-difluorobenzoate

CAS No.: 1261541-73-4

Cat. No.: VC11715519

Molecular Formula: C9H7ClF2O2

Molecular Weight: 220.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261541-73-4 |

|---|---|

| Molecular Formula | C9H7ClF2O2 |

| Molecular Weight | 220.60 g/mol |

| IUPAC Name | ethyl 2-chloro-3,4-difluorobenzoate |

| Standard InChI | InChI=1S/C9H7ClF2O2/c1-2-14-9(13)5-3-4-6(11)8(12)7(5)10/h3-4H,2H2,1H3 |

| Standard InChI Key | XXZSZRJZNNJKFL-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C(=C(C=C1)F)F)Cl |

| Canonical SMILES | CCOC(=O)C1=C(C(=C(C=C1)F)F)Cl |

Introduction

Chemical Identity and Structural Characteristics

Ethyl 2-chloro-3,4-difluorobenzoate belongs to the class of substituted benzoate esters, featuring chlorine and fluorine atoms at the 2-, 3-, and 4-positions of the benzene ring. Its IUPAC name derives from the ethyl ester functional group attached to the carboxylate moiety of 2-chloro-3,4-difluorobenzoic acid. The compound’s structural backbone is confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data from analogous benzoate derivatives .

Molecular and Spectral Data

The molecular structure is defined by the following key parameters:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₇ClF₂O₂ | |

| Molecular Weight | 220.45 g/mol | Calculated |

| Exact Mass | 220.007 g/mol | |

| CAS Number | 1785259-54-2 | |

| Boiling Point | Not reported | N/A |

| Melting Point | Not reported | N/A |

The compound’s infrared (IR) spectrum typically shows absorption bands for ester carbonyl (C=O) at ~1700 cm⁻¹ and aromatic C-F/C-Cl stretches between 1100–1250 cm⁻¹ . Nuclear magnetic resonance (¹H NMR) data for related esters, such as ethyl 4-chloro-2,6-difluorobenzoate, reveal aromatic proton signals in the δ 7.5–8.0 ppm range and ethyl group resonances at δ 1.3–1.4 ppm (triplet, CH₃) and δ 4.3–4.4 ppm (quartet, CH₂) .

Physicochemical Properties

Ethyl 2-chloro-3,4-difluorobenzoate exhibits solubility characteristics typical of aromatic esters. It is sparingly soluble in water but readily dissolves in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) . Storage recommendations for related compounds suggest keeping the material sealed at 2–8°C to prevent hydrolysis or decomposition .

Stability and Reactivity

The ester functional group renders the compound susceptible to hydrolysis under acidic or basic conditions, yielding 2-chloro-3,4-difluorobenzoic acid. This reactivity is exploited in synthetic applications where the ester serves as a protecting group for the carboxylic acid moiety. The presence of electron-withdrawing halogens (Cl, F) deactivates the aromatic ring, reducing susceptibility to electrophilic substitution but enhancing stability toward oxidation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume